N-(2,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide N-(2,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021227-65-5
VCID: VC11979678
InChI: InChI=1S/C22H23N3O5S2/c1-4-30-16-6-8-17(9-7-16)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.6 g/mol

N-(2,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021227-65-5

Cat. No.: VC11979678

Molecular Formula: C22H23N3O5S2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide - 1021227-65-5

Specification

CAS No. 1021227-65-5
Molecular Formula C22H23N3O5S2
Molecular Weight 473.6 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H23N3O5S2/c1-4-30-16-6-8-17(9-7-16)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)
Standard InChI Key CGSWOPQJDLVIPX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C

Introduction

N-(2,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a 2,4-dimethylphenyl group, a 4-ethoxybenzenesulfonyl moiety, and a dihydropyrimidine ring. These structural components contribute to its lipophilicity, solubility, and potential interactions with biological targets.

Biological Activity

Compounds with similar dihydropyrimidine scaffolds have shown significant biological activities, including antiproliferative effects against cancer cell lines. The proposed mechanisms of action include:

  • Inhibition of Tubulin Polymerization: Disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.

  • Receptor Interaction: The presence of aromatic rings may facilitate binding to specific receptors involved in cancer progression.

Synthesis and Applications

The synthesis of such compounds typically involves multi-step reactions using commercially available reagents. Analytical techniques like NMR and HPLC are crucial for confirming product identity and purity. Potential applications include medicinal chemistry, particularly in the development of anticancer agents.

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